2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate typically involves the esterification of 2-oxo-2-phenylethyl acetate with 4-(bromomethyl)phenyl acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The phenyl ring can be oxidized under specific conditions to form corresponding quinones.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed:
Substitution Products: Various substituted phenyl acetates.
Oxidation Products: Quinones and related compounds.
Reduction Products: Alcohol derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
- 2-Oxo-2-phenylethyl acetate
- 4-(Bromomethyl)phenyl acetic acid
- Phenylacetic acid derivatives
Comparison:
- 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate is unique due to the presence of both the 2-oxo-2-phenylethyl and 4-(bromomethyl)phenyl groups, which confer distinct chemical reactivity and biological activity.
- Compared to 2-Oxo-2-phenylethyl acetate , the bromomethyl group in the compound enhances its potential as an alkylating agent.
- 4-(Bromomethyl)phenyl acetic acid lacks the ester functionality, making it less versatile in certain chemical reactions .
Properties
IUPAC Name |
phenacyl 2-[4-(bromomethyl)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3/c18-11-14-8-6-13(7-9-14)10-17(20)21-12-16(19)15-4-2-1-3-5-15/h1-9H,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQPIKAEKYNDAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CC2=CC=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341171 | |
Record name | 2-Oxo-2-phenylethyl [4-(bromomethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66270-97-1 | |
Record name | 2-Oxo-2-phenylethyl [4-(bromomethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenacyl 4-(Bromomethyl)phenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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